molecular formula C9H11BrN2O3 B13980776 Methyl 2,3-diamino-5-bromo-6-methoxybenzoate

Methyl 2,3-diamino-5-bromo-6-methoxybenzoate

Katalognummer: B13980776
Molekulargewicht: 275.10 g/mol
InChI-Schlüssel: SAQXLDHRLMWXJN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2,3-diamino-5-bromo-6-methoxybenzoate is an organic compound with a complex structure that includes bromine, methoxy, and amino groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3-diamino-5-bromo-6-methoxybenzoate typically involves multi-step organic reactions. One common method starts with the bromination of a methoxybenzoate derivative, followed by nitration and subsequent reduction to introduce the amino groups. The final step involves esterification to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound’s purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2,3-diamino-5-bromo-6-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro groups.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce dehalogenated compounds.

Wissenschaftliche Forschungsanwendungen

Methyl 2,3-diamino-5-bromo-6-methoxybenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of Methyl 2,3-diamino-5-bromo-6-methoxybenzoate involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with enzymes or receptors, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 2-bromo-5-methoxybenzoate: Similar structure but lacks the amino groups.

    Methyl 2,3-diamino-5-bromo-6-methylbenzoate: Similar structure but with a methyl group instead of a methoxy group.

    Methyl 2,3-diamino-5-chloro-6-methoxybenzoate: Similar structure but with a chlorine atom instead of bromine.

Uniqueness

Methyl 2,3-diamino-5-bromo-6-methoxybenzoate is unique due to the presence of both amino and bromine groups, which provide distinct reactivity and potential for diverse applications. The combination of these functional groups allows for specific interactions with biological targets and the synthesis of novel compounds with unique properties.

Eigenschaften

Molekularformel

C9H11BrN2O3

Molekulargewicht

275.10 g/mol

IUPAC-Name

methyl 2,3-diamino-5-bromo-6-methoxybenzoate

InChI

InChI=1S/C9H11BrN2O3/c1-14-8-4(10)3-5(11)7(12)6(8)9(13)15-2/h3H,11-12H2,1-2H3

InChI-Schlüssel

SAQXLDHRLMWXJN-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C(=C1C(=O)OC)N)N)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.